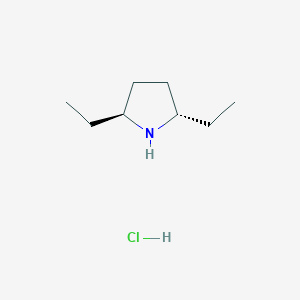
(S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) is a novel synthetic compound with a wide range of applications in the scientific research field. It has the ability to catalyze a variety of chemical reactions, and its unique properties make it an ideal choice for a variety of laboratory experiments.
Mécanisme D'action
The mechanism of action of (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) is based on its ability to catalyze a variety of chemical reactions. It acts as a Lewis acid, which means that it can accept electrons from other molecules and form a covalent bond. This allows it to act as a catalyst in a variety of reactions, such as the formation of aldehydes, ketones, alcohols, and metal complexes. Additionally, it can also act as a Lewis base, which means that it can donate electrons to other molecules and form a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) are largely unknown. However, it is believed that it may have the potential to act as a ligand in the formation of metal complexes, which could have an effect on the human body. Additionally, it is possible that it could have an effect on the formation of aldehydes, ketones, and alcohols, which could potentially have an effect on the human body as well.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) for laboratory experiments is its ability to catalyze a variety of chemical reactions. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is important to note that it is not suitable for use in high-temperature or high-pressure reactions, as it is not very stable in these conditions. Additionally, it is not suitable for use in reactions involving strong acids or bases, as it is not very stable in these conditions either.
Orientations Futures
There are a variety of potential future directions for (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine). One potential direction is the development of new catalytic processes using the compound. Additionally, it could be used in the synthesis of new polymers and metal complexes. Additionally, further research could be done to explore the potential biochemical and physiological effects of the compound. Finally, further research could be done to explore the potential applications of the compound in the industrial and pharmaceutical fields.
Méthodes De Synthèse
The synthesis of (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) is a multi-step process. The first step involves the reaction of 4-methoxy-2,6-dichlorobiphenyl with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the reaction of the product from the first step with di-p-tolylphosphine in the presence of a catalyst, such as pyridine, to form (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine).
Applications De Recherche Scientifique
(S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) has a variety of applications in the scientific research field. It can be used as a catalyst in the synthesis of various organic compounds, such as aldehydes, ketones, and alcohols. It can also be used in the synthesis of polymers materials, such as polyurethanes, polyethylenes, and polypropylenes. Additionally, it can be used as a ligand in the synthesis of metal complexes, such as palladium and platinum complexes.
Propriétés
IUPAC Name |
[2-[6-bis(4-methylphenyl)phosphanyl-2,3,4-trimethoxyphenyl]-3,4,5-trimethoxyphenyl]-bis(4-methylphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48O6P2/c1-29-11-19-33(20-12-29)53(34-21-13-30(2)14-22-34)39-27-37(47-5)43(49-7)45(51-9)41(39)42-40(28-38(48-6)44(50-8)46(42)52-10)54(35-23-15-31(3)16-24-35)36-25-17-32(4)18-26-36/h11-28H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQKPLUTJKBBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C(=C(C(=C3)OC)OC)OC)C4=C(C=C(C(=C4OC)OC)OC)P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[6-Bis(4-methylphenyl)phosphanyl-2,3,4-trimethoxyphenyl]-3,4,5-trimethoxyphenyl]-bis(4-methylphenyl)phosphane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)




![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)


![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)